molecular formula C13H7ClF3N3OS B3118670 N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-(trifluoromethoxy)aniline CAS No. 241132-38-7

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-(trifluoromethoxy)aniline

Cat. No. B3118670
CAS RN: 241132-38-7
M. Wt: 345.73 g/mol
InChI Key: CSMFNJSRPRQEOD-UHFFFAOYSA-N
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Description

“N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-(trifluoromethoxy)aniline” is a chemical compound with the CAS Number: 241132-38-7 . It is a complex organic compound that contains several functional groups, including an imidazole ring, a thiazole ring, a methylene bridge, and a trifluoromethoxy group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings and functional groups. The InChI Code for this compound is 1S/C7H8ClN3S/c1-9-4-5-6 (8)10-7-11 (5)2-3-12-7/h2-3,9H,4H2,1H3 . This indicates the presence of 7 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 345.73 . It is predicted to have a density of 1.56±0.1 g/cm3 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

Green Synthesis Protocols

Compounds with the 6-chloroimidazo[2,1-b]thiazol moiety have been synthesized using green chemistry protocols, demonstrating an environmentally friendly approach to chemical synthesis. For example, diethyl 4-(6-chloroimidazo[2,1-b]thiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate was obtained through the Biginelli reaction under green conditions, reducing reaction time and environmental impact (Morigi, Locatelli, Rambaldi, Consorti, & Leoni, 2012).

Microwave-assisted Synthesis

Microwave heating has been used to expedite the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, highlighting the utility of microwave-assisted reactions in creating complex heterocyclic compounds efficiently (Kamila, Mendoza, & Biehl, 2012).

Analytical and Detection Techniques

Research has also focused on improving analytical methods for detecting aromatic amines, which are structurally similar to the compound . An example is the use of ionic liquids to enhance the separation and quantification of aromatic amines in consumer products using liquid chromatography coupled to electrochemical detection (Lizier & Zanoni, 2012).

Antimicrobial Activities

Compounds derived from thiazol and imidazo[2,1-b]thiazol structures have been synthesized and tested for their antimicrobial properties. Such research contributes to the discovery of new antimicrobial agents that can be used in healthcare and agricultural applications (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Anticancer and Antidiabetic Potential

Spirothiazolidines analogs, incorporating elements of the compound's structure, have been developed as potential anticancer and antidiabetic agents. This research underscores the therapeutic potential of such compounds in treating complex diseases (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).

properties

IUPAC Name

1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3N3OS/c14-11-10(20-5-6-22-12(20)19-11)7-18-8-1-3-9(4-2-8)21-13(15,16)17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMFNJSRPRQEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(N=C3N2C=CS3)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901132764
Record name N-[(6-Chloroimidazo[2,1-b]thiazol-5-yl)methylene]-4-(trifluoromethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-(trifluoromethoxy)aniline

CAS RN

241132-38-7
Record name N-[(6-Chloroimidazo[2,1-b]thiazol-5-yl)methylene]-4-(trifluoromethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=241132-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(6-Chloroimidazo[2,1-b]thiazol-5-yl)methylene]-4-(trifluoromethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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